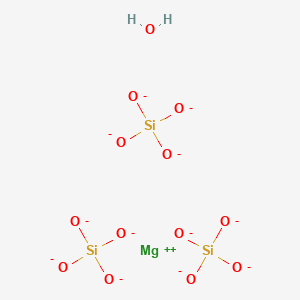

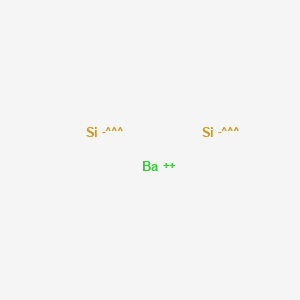

Magnesium;trisilicate;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnesium trisilicate hydrate is an inorganic compound composed of magnesium oxide and silicon dioxide with varying proportions of water. It is commonly used as an antacid in the treatment of peptic ulcers due to its acid-neutralizing properties . The compound is also utilized in various industrial applications, including as a food additive to absorb fatty acids and extract impurities formed during frying .

準備方法

Magnesium trisilicate hydrate can be synthesized through several methods. One common approach involves the reaction of magnesium oxide or magnesium hydroxide with amorphous, reactive silica in the presence of water . The acid-leaching method is also employed to extract and separate high-purity magnesium hydroxide and amorphous silica from natural silicate minerals such as serpentine, peridotite, zeolite, and montmorillonite . These intermediate products are then used to prepare magnesium silicate hydrate, with the curing process at temperatures of 50°C and 80°C influencing the properties of the final product .

化学反応の分析

Magnesium trisilicate hydrate undergoes various chemical reactions, including neutralization, precipitation, and adsorption. In the presence of gastric acid, it reacts to form gelatinous silicon dioxide, which coats the gastrointestinal mucosa and protects ulcerated surfaces . The compound also exhibits adsorption behavior, particularly towards organic dyes like methylene blue, where surface charge plays a key role in the adsorption performance . Common reagents used in these reactions include hydrochloric acid and methylene blue, with the major products being silicon dioxide and adsorbed organic compounds .

科学的研究の応用

Magnesium trisilicate hydrate has a wide range of scientific research applications. In chemistry, it is used as a high-performance adsorption material for the removal of organic dye pollution . In biology and medicine, it serves as an antacid for the treatment of peptic ulcers and other gastrointestinal conditions . The compound is also utilized in the industrial sector as a food additive to absorb fatty acids and extract impurities during frying . Additionally, it is employed in the preparation of low-carbon cementitious materials, providing a sustainable alternative to traditional cement .

作用機序

The mechanism of action of magnesium trisilicate hydrate involves its reaction with gastric acid to form gelatinous silicon dioxide, which coats and protects ulcerated mucosal surfaces . This protective layer helps to neutralize stomach acid and promote healing. The hydrated silicon dioxide formed in the stomach passes into the intestinal tract, where it can be partly absorbed . The compound’s adsorption properties are attributed to its surface charge, which enhances its ability to adsorb organic compounds like methylene blue .

類似化合物との比較

Magnesium trisilicate hydrate is similar to other magnesium silicate compounds, such as magnesium silicate hydrate and magnesium silicate . it is unique in its specific composition and properties, particularly its acid-neutralizing and adsorption capabilities . Other similar compounds include talc (magnesium silicate) and magnesium oxide, which have different applications and properties . Magnesium trisilicate hydrate stands out due to its effectiveness as an antacid and its use in various industrial and research applications .

特性

分子式 |

H2MgO13Si3-10 |

|---|---|

分子量 |

318.57 g/mol |

IUPAC名 |

magnesium;trisilicate;hydrate |

InChI |

InChI=1S/Mg.3O4Si.H2O/c;3*1-5(2,3)4;/h;;;;1H2/q+2;3*-4; |

InChIキー |

QYMRGIBGPRCTOH-UHFFFAOYSA-N |

正規SMILES |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)

![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)